Doxofylline Impurity 2

Vue d'ensemble

Description

Theophyline impurity.

Applications De Recherche Scientifique

Analyse Structurale

La Doxofylline Impurity 2 a été étudiée à l'aide de diverses techniques analytiques. Les chercheurs ont utilisé la chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (HPLC-MS/MS) et la spectroscopie de résonance magnétique nucléaire (RMN) (y compris 1H-RMN, 13C-RMN et HMBC) pour élucider sa structure chimique . Ces méthodes permettent une identification et une caractérisation précises de l'impureté, ce qui est essentiel à des fins de contrôle de la qualité.

Activité Bronchodilatatrice

La this compound appartient à la classe des méthylxanthines, similaire à la théophylline. Les méthylxanthines sont connues pour leurs propriétés bronchodilatatrices, ce qui les rend précieuses dans le traitement des affections respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). La recherche a exploré les effets bronchodilatateurs de la doxofylline et de ses impuretés, y compris l'Impurity 2 .

Mécanisme D'action

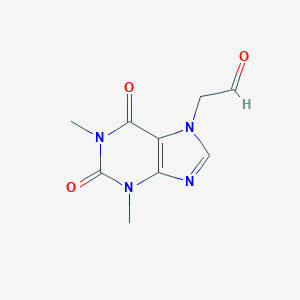

Doxofylline Impurity 2, also known as 7-Theophyllineacetaldehyde, Doxophylline metabolite M1, theophylline-7-acetaldehyde, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde, or Theophylline acetaldehyde, is a derivative of theophylline and doxofylline . Here is an overview of its mechanism of action:

Target of Action

It is derived from theophylline and doxofylline, which primarily target phosphodiesterase (pde) enzymes .

Mode of Action

The exact mode of action of this compound is unclear. Theophylline and doxofylline, from which it is derived, inhibit pde enzymes, leading to increased levels of cyclic adenine monophosphate (camp), which promotes smooth muscle relaxation .

Biochemical Pathways

The inhibition of PDE enzymes by this compound leads to an increase in cAMP levels. This increase in cAMP promotes the relaxation of bronchial smooth muscle, leading to bronchodilation .

Result of Action

The result of the action of this compound is likely to be bronchodilation due to the relaxation of bronchial smooth muscle. This is based on the known effects of theophylline and doxofylline .

Analyse Biochimique

Cellular Effects

Doxofylline, the parent compound, has been shown to have significant effects on various types of cells and cellular processes . It can counteract the constricting effect of adenosine on the respiratory tract, dilate the bronchi, and inhibit the severity of inflammatory factors, thus providing an anti-inflammatory effect .

Molecular Mechanism

The parent compound, Doxofylline, is known to exert its effects primarily through inhibiting the activities of the phosphodiesterase (PDE) enzyme

Temporal Effects in Laboratory Settings

The temporal effects of Theophylline-7-acetaldehyde in laboratory settings are not well-documented. The parent compound, Doxofylline, has been shown to have significant effects over time. For example, a long-term study on the efficacy and safety of Doxofylline in the treatment of asthma showed a significant reduction in the average asthma events rate from month 1 to month 24 .

Dosage Effects in Animal Models

Studies on Doxofylline have shown that it can improve ventilation and air exchange during mechanical ventilation in rats with chronic obstructive pulmonary disease (COPD), reduce the inflammatory response and oxidative stress, and mitigate the degree of pulmonary tissue injury .

Metabolic Pathways

Doxofylline is thought to undergo hepatic metabolism which accounts for 90% of total drug clearance .

Activité Biologique

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is a purine derivative that has garnered attention for its potential therapeutic applications, particularly in pain management. This compound exhibits selective antagonistic activity against the transient receptor potential cation channel A1 (TRPA1), which plays a significant role in pain signaling pathways. Understanding its biological activity is crucial for exploring its utility in clinical settings.

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : 250.26 g/mol

- Physical State : White to beige solid

- Melting Point : 221-223°C

- Solubility : Soluble in dimethyl sulfoxide at a concentration of 10 mg/mL

The primary mechanism of action for (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is its role as a selective TRPA1 antagonist. It effectively inhibits calcium influx induced by various agents such as allyl isothiocyanate (AITC) and formalin. The compound demonstrates IC50 values of approximately 5.3 μM and 6.2 μM against these agents respectively, indicating its potency in modulating pain pathways without significantly affecting other related channels like TRPV1 or TRPV4.

Pain Modulation

The selective inhibition of TRPA1 by this compound suggests its potential application in treating chronic inflammatory and neuropathic pain conditions. By specifically targeting TRPA1-mediated responses, it may provide a safer alternative to traditional analgesics that often affect multiple pathways and can lead to adverse effects.

Comparison with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds that also exhibit TRPA1 antagonistic properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide | C₁₁H₁₄N₄O₃ | Selective TRPA1 antagonist with different phenyl substituent |

| 2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-(4-methylthiazol-2-yl)acetamide | C₁₁H₁₄N₄O₃ | Contains thiazole moiety; different biological activity profile |

| N-(4-sec-butylphenyl)-2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-y)acetamide | C₁₁H₁₄N₄O₃ | Variation in alkyl substituent; potential differences in pharmacokinetics |

These compounds illustrate how variations in substituents can influence biological activity and selectivity towards specific ion channels or receptors.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde:

- Selective TRPA1 Inhibition : The compound selectively inhibits TRPA1-mediated responses without affecting other ion channels like TRPV1 or TRPV4. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader-spectrum analgesics.

- Potential Therapeutic Applications : Due to its ability to modulate pain signaling pathways effectively, this compound is being investigated as a candidate for therapeutic applications in various inflammatory conditions.

- Stability and Storage : The compound remains stable at room temperature for up to two years when stored properly. This stability is advantageous for pharmaceutical development and research applications.

Case Studies

A case study involving the use of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde in animal models demonstrated significant analgesic effects in response to inflammatory pain stimuli. The study reported reduced nociceptive behavior in treated subjects compared to control groups receiving standard analgesics. These findings support the compound's potential role in pain management therapies.

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIWYKGAOIXZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560845 | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-53-9 | |

| Record name | Theophylline-7-acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE-7-ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP5Z8JL7A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the major metabolic pathway of doxophylline in humans?

A1: Research indicates that doxophylline metabolism primarily begins with cytochrome P450 (P450)-mediated oxidation at the C ring of the molecule. [] This rate-limiting step leads to the formation of theophylline acetaldehyde (M1), identified as the most abundant metabolite in human liver microsomes. [] Interestingly, despite being the primary metabolite produced in the liver, theophylline acetaldehyde is found in low concentrations in human plasma. [] This suggests further metabolic conversion occurring downstream.

Q2: What happens to theophylline acetaldehyde after it is formed?

A2: Theophylline acetaldehyde (M1) undergoes further conversion by cytosolic non-P450 dismutase. [] This enzymatic process transforms M1 into two main end products: theophylline-7-acetic acid (M2) and etophylline (M4). [] The efficiency of this dismutation process is influenced by the cellular ratio of NADP+/NADPH. [] These findings shed light on the metabolic fate of theophylline acetaldehyde and the key enzymes involved in its conversion to doxophylline's final metabolic products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.